2-(5,7-Di-tert-butyl-2,3-dihydro-1,3-benzoxazol-2-yl)phenol
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Overview
Description
2-(5,7-Di-tert-butyl-2,3-dihydro-1,3-benzoxazol-2-yl)phenol is a complex organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,7-Di-tert-butyl-2,3-dihydro-1,3-benzoxazol-2-yl)phenol typically involves the following steps:
Formation of the Benzoxazole Ring: The initial step involves the cyclization of appropriate precursors to form the benzoxazole ring. This can be achieved through the reaction of an ortho-aminophenol with a carboxylic acid derivative under acidic conditions.
Introduction of tert-Butyl Groups: The tert-butyl groups are introduced through alkylation reactions. This can be done by reacting the benzoxazole intermediate with tert-butyl halides in the presence of a strong base.
Phenol Group Addition:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5,7-Di-tert-butyl-2,3-dihydro-1,3-benzoxazol-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxazole ring and the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols can be used under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted benzoxazole and phenol derivatives.
Scientific Research Applications
2-(5,7-Di-tert-butyl-2,3-dihydro-1,3-benzoxazol-2-yl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(5,7-Di-tert-butyl-2,3-dihydro-1,3-benzoxazol-2-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The benzoxazole ring can interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 5,7-Di-tert-butyl-3-phenylbenzo[d]oxazol-3-ium tetrafluoroborate
- 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol
Uniqueness
2-(5,7-Di-tert-butyl-2,3-dihydro-1,3-benzoxazol-2-yl)phenol is unique due to the presence of both tert-butyl groups and a phenol group, which provide distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions with biological molecules, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C21H27NO2 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-(5,7-ditert-butyl-2,3-dihydro-1,3-benzoxazol-2-yl)phenol |
InChI |
InChI=1S/C21H27NO2/c1-20(2,3)13-11-15(21(4,5)6)18-16(12-13)22-19(24-18)14-9-7-8-10-17(14)23/h7-12,19,22-23H,1-6H3 |
InChI Key |
UVCNDDNTCQRUKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C2C(=C1)NC(O2)C3=CC=CC=C3O)C(C)(C)C |
Origin of Product |
United States |
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